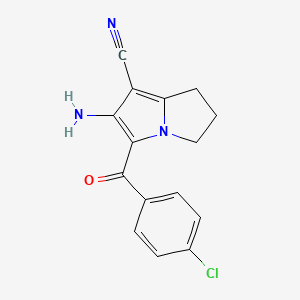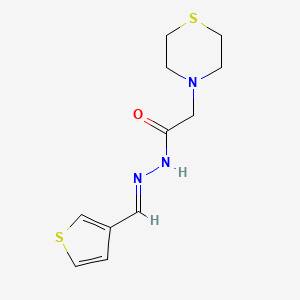![molecular formula C17H18N2O4 B5507969 2-[(2,6-dimethoxypyridin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5507969.png)
2-[(2,6-dimethoxypyridin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines, a significant group in medicinal chemistry due to their diverse pharmacological properties.
Synthesis Analysis
- The synthesis process often involves multistep reactions. The compound "2-[(2,6-dimethoxypyridin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol" is derived through specific pathways involving intermediates such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (Roberts et al., 1997).
Molecular Structure Analysis
- The structure of related tetrahydroisoquinoline derivatives has been extensively studied. X-ray diffractometric analysis has been used to determine the absolute configurations of these compounds (Mondeshka et al., 1992).
Chemical Reactions and Properties
- Tetrahydroisoquinolines are known for their involvement in various chemical reactions. For example, the dehydrogenation of these derivatives can lead to the loss of specific substituents (Mahboobi et al., 1994).
- The compound and its derivatives are involved in Lewis acid-catalyzed reactions, indicating their reactivity in different chemical environments (Lu & Shi, 2007).
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- This compound is used in the enantioselective synthesis of various alkaloids, including tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids (Blank & Opatz, 2011).
Identification of Human Metabolites
- It's significant in identifying human metabolites of novel inhibitors used for conditions like atrial fibrillation, contributing to the understanding of drug metabolism and excretion (Umehara et al., 2009).
Redox-Annulations and C-H Functionalization
- The compound is involved in redox-annulations with α,β-unsaturated carbonyl compounds, aiding in the development of new synthetic methodologies for cyclic amines (Kang et al., 2015).
Novel Alkaloidal Systems
- It plays a role in forming novel potential alkaloidal systems, contributing to the field of natural product synthesis and medicinal chemistry (Nagarajan et al., 1994).
Absolute Stereochemistry and Resolution
- This compound aids in determining the absolute stereochemistry of certain enantiomers, which is crucial in the field of chiral chemistry and drug design (Mondeshka et al., 1992).
Enantioselective Synthesis of Propargylic Amines
- It's used in the enantioselective synthesis of chiral propargylamines, which are important in pharmaceutical and agrochemical industries (Fan & Ma, 2013).
Development of Phosphorescent Red Iridium(III) Emitters
- The compound is key in synthesizing red phosphorescent iridium(III) emitters, relevant in the field of organic light-emitting diodes and display technology (Adamovich et al., 2021).
Coordination Compounds and Catalysis
- It's involved in synthesizing coordination compounds with metals like Cu2+, Co2+, which are tested in enantioselective catalysis, important in the development of new catalysts and asymmetric synthesis methods (Jansa et al., 2007).
Development of Novel Heterocyclic Compounds
- The compound aids in the synthesis of new heterocyclic compounds containing pyridine, pyrimidine, and triazole, which are important in drug discovery and development (Hassaneen et al., 2012).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
- It is used in reactions under oxidative carbonylation conditions to yield various derivatives, contributing to the field of green chemistry and sustainable synthesis methods (Bacchi et al., 2005).
Optically Active Diaryl Tetrahydroisoquinoline Derivatives
- This compound contributes to the synthesis of optically active diaryl tetrahydroisoquinoline derivatives, relevant in asymmetric synthesis and chiral catalysis (Naicker et al., 2011).
Synthesis of Stable Azomethine Ylides
- It's involved in the synthesis of stable azomethine ylides, contributing to advancements in organic synthesis and medicinal chemistry (Coşkun & Tuncman, 2006).
Pyrrolidine Substituent Removal
- The compound is used in studies focusing on the removal of the pyrrolidine substituent by dehydrogenation, important in the field of synthetic methodology and drug design (Mahboobi et al., 1994).
Pyridone Analogues of Tetrahydroisoquinolines
- It assists in forming pyridone analogues of tetrahydroisoquinolines, contributing to the synthesis of novel compounds with potential pharmacological applications (Richards & Hofmann, 1978).
Redox Annulations with Dual C–H Functionalization
- This compound is involved in redox annulations involving dual C–H bond functionalization, important in the development of new synthetic methods (Zhu & Seidel, 2017).
Safety and Hazards
The compound is labeled with the hazard symbol Xi, indicating that it is an irritant. It has hazard statements H315 - H319, indicating that it can cause skin irritation and serious eye irritation. The recommended safety measures are P264 - P280 - P302 + P352 - P305 + P351 + P338 - P332 + P313 - P337 + P313 .
Eigenschaften
IUPAC Name |
(2,6-dimethoxypyridin-3-yl)-(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-15-8-7-13(16(18-15)23-2)17(21)19-9-11-5-3-4-6-12(11)14(20)10-19/h3-8,14,20H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSBMJOTQGLKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)N2CC(C3=CC=CC=C3C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dimethoxypyridin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5507912.png)
![3-[(diallylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5507925.png)
![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[4-(5-methyl-2-furyl)benzoyl]piperidin-3-yl}methanol](/img/structure/B5507937.png)
![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)
![2-methyl-4-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5507942.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide](/img/structure/B5507948.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5507965.png)
![3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5507981.png)
![1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)
![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)
